2-Ethyl-4,5-dihydro-1,3-oxazole;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4,5-dihydro-1,3-oxazole;2,2,2-trifluoroacetic acid is a compound that combines two distinct chemical entities: 2-Ethyl-4,5-dihydro-1,3-oxazole and 2,2,2-trifluoroacetic acid. 2-Ethyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound with a five-membered ring containing both nitrogen and oxygen atoms. It is known for its applications in various chemical reactions and as a building block in organic synthesis. 2,2,2-Trifluoroacetic acid is a strong organic acid widely used in organic chemistry for its ability to introduce trifluoromethyl groups into molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4,5-dihydro-1,3-oxazole typically involves the cyclization of a 2-amino alcohol with a suitable functional group. One common method is the reaction of acyl chlorides with 2-amino alcohols, often using thionyl chloride to generate the acid chloride in situ . The reaction is typically performed at room temperature under anhydrous conditions to prevent ring-opening by chloride ions.
Industrial Production Methods
Industrial production of 2-Ethyl-4,5-dihydro-1,3-oxazole may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of oxalyl chloride instead of thionyl chloride can be preferred for milder reaction conditions . Additionally, the Appel reaction has been modified to synthesize oxazoline rings under relatively mild conditions, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: Oxidative aromatization to form oxazoles using reagents such as manganese dioxide (MnO2).
Substitution: Nucleophilic substitution reactions where the oxazoline ring can be opened by nucleophiles under acidic conditions.
Common Reagents and Conditions
Oxidation: MnO2, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, O2 gas.
Substitution: Acidic conditions with nucleophiles such as chloride ions.
Major Products
Oxidation: Formation of oxazoles.
Substitution: Various substituted oxazolines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Ethyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets through its heterocyclic ring structure. The nitrogen and oxygen atoms in the ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in catalysis . In biological systems, it can interact with enzymes and receptors, potentially inhibiting or modulating their activity .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-4,5-dihydro-1,3-oxazole can be compared with other similar compounds such as:
2-Oxazoline: A parent compound with a similar structure but without the ethyl group.
Isoxazoline: An isomer where the nitrogen and oxygen atoms are directly bonded.
Oxazolidine: A saturated analogue of oxazoline.
These compounds share similar chemical properties but differ in their reactivity and applications. 2-Ethyl-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
93111-56-9 |
---|---|
Molekularformel |
C7H10F3NO3 |
Molekulargewicht |
213.15 g/mol |
IUPAC-Name |
2-ethyl-4,5-dihydro-1,3-oxazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9NO.C2HF3O2/c1-2-5-6-3-4-7-5;3-2(4,5)1(6)7/h2-4H2,1H3;(H,6,7) |
InChI-Schlüssel |
NFFFBXVMSRRGFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NCCO1.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.